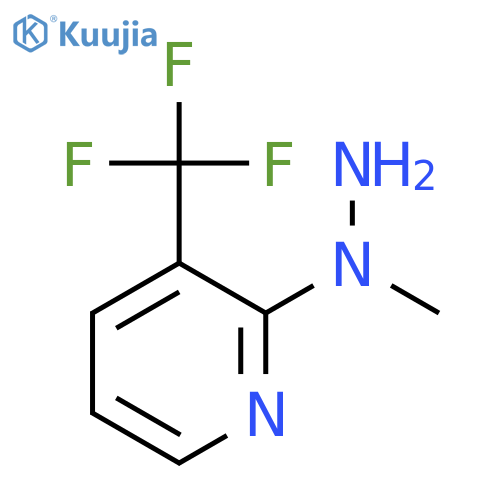Cas no 175205-68-2 (2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine)

175205-68-2 structure
商品名:2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
- 1-(3-(trifluoromethyl)pyridin-2-yl)-1-methylhydrazine
- 1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine
- N-[3-(Trifluoromethyl)pyrid-2-yl]-N-methyl-hydrazine
- Pyridine,2-(1-methylhydrazinyl)-3-(trifluoromethyl)-
- BUTTPARK 27\07-95
- 2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine
- 2-(N-Methylhydrazino)-3-(trifluoromethyl)pyridine
- N-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-N-METHYLHYDRAZINE
- 1-METHYL-1-[3-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZINE
- N-Methyl-N-[3-(trifluoromethyl)pyridin-2-yl]hydrazine
- N-[3-(Trifluoromethyl)pyridin-2-yl]-N-methylhydrazine
- N-Methyl-N-[3-(trifluoromethyl)pyridin-2-yl]hydrazine, 2-(N-Methylhydrazino)-alpha,alpha,alpha-trifluoro-3-picoline
- N-Methyl-N-[3-(Trifluoromethy
- Pyridine, 2-(1-methylhydrazinyl)-3-(trifluoromethyl)-
- PS-6796
- DTXSID40380651
- AKOS006227977
- CS-0318420
- SB52328
- 1-[3-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine
- SCHEMBL8154897
- 2-(1-methylhydrazin-1-yl)-3-(trifluoromethyl)pyridine
- A811952
- MFCD00052298
- FT-0629621
- 175205-68-2
- DB-015343
-
- MDL: MFCD00052298
- インチ: InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3
- InChIKey: DCWFZFNVIDBWHB-UHFFFAOYSA-N
- ほほえんだ: CN(C1=C(C=CC=N1)C(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 191.06700
- どういたいしつりょう: 191.06703175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 42.2Ų
じっけんとくせい
- 色と性状: 未確定
- ふってん: 90 °C
- PSA: 42.15000
- LogP: 2.11060
- ようかいせい: 未確定
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R20/21/22
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | PS-6796-10MG |
2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine |
175205-68-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Matrix Scientific | 003759-5g |
N-[3-(Trifluoromethyl)pyrid-2-yl]-N-methyl-hydrazine |
175205-68-2 | 5g |
$200.00 | 2023-09-09 | ||
| Matrix Scientific | 003759-1g |
N-[3-(Trifluoromethyl)pyrid-2-yl]-N-methyl-hydrazine |
175205-68-2 | 1g |
$58.00 | 2023-09-09 | ||
| Key Organics Ltd | PS-6796-1MG |
2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine |
175205-68-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| A2B Chem LLC | AA94000-5g |
N-[3-(Trifluoromethyl)pyrid-2-yl]-n-methyl-hydrazine |
175205-68-2 | 95% | 5g |
$293.00 | 2024-04-20 | |
| Key Organics Ltd | PS-6796-100MG |
2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine |
175205-68-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| Apollo Scientific | PC7221-500mg |
2-(N-Methylhydrazino)-3-(trifluoromethyl)pyridine |
175205-68-2 | 500mg |
£11.00 | 2023-09-02 | ||
| Apollo Scientific | PC7221-250mg |
2-(N-Methylhydrazino)-3-(trifluoromethyl)pyridine |
175205-68-2 | 250mg |
£10.00 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389090-5g |
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine |
175205-68-2 | 95+% | 5g |
¥1103 | 2023-04-15 | |
| Key Organics Ltd | PS-6796-5MG |
2-(1-Methylhydrazino)-3-(trifluoromethyl)pyridine |
175205-68-2 | >90% | 5mg |
£46.00 | 2025-02-09 |
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
175205-68-2 (2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
